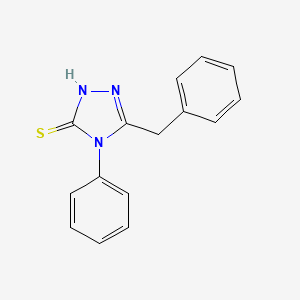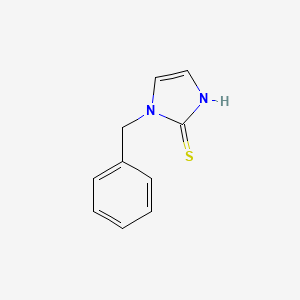![molecular formula C9H10N2O3S B1269406 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone CAS No. 337488-30-9](/img/structure/B1269406.png)
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidinyl derivatives often involves multi-step reactions including condensation, cyclization, and substitution reactions. For instance, a study by Barmaki et al. (2013) detailed the synthesis of 2,3-dihydro-6-methyl-2-thiopyrimidin-4(1H)-one derivatives through reactions involving ethyl-3-oxobutanoate, thiourea, and chloroacetic acid in alkaline conditions, followed by reactions with copper sulfate and chloroethanol to produce various derivatives (Barmaki, Valiyeva, Maharramovm, & Allaverdiyev, 2013). These methodologies can be adapted for the synthesis of 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-yl)thio]ethanone, utilizing cyclopropyl derivatives and appropriate sulfur-containing compounds.
Molecular Structure Analysis
Molecular structure determination of compounds like 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-yl)thio]ethanone typically involves spectroscopic techniques such as IR, NMR, and MS. The crystal structure and intermolecular interactions can be explored using X-ray crystallography and computational methods like Hirshfeld surface analysis, as demonstrated in the work by Govindhan et al. (2017) on a related compound (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Chemical Reactions and Properties
Chemical reactions involving cyclopropyl and pyrimidinyl moieties include nucleophilic substitutions, cycloadditions, and the formation of heterocycles. A study by Shi, Tang, and Yang (2008) on Lewis acid-mediated reactions with 1-cyclopropyl-2-arylethanone derivatives highlights the potential for synthesizing diverse compounds through strategic functional group manipulations (Shi, Tang, & Yang, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- The synthesis of compounds related to 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone often involves multiple steps, such as refluxing with acetic acid, condensation, and characterization by physical and spectral data. These compounds exhibit antimicrobial activities, indicating potential applications in fighting bacterial infections (Sherekar, Padole, & Kakade, 2022).
Antimycobacterial Activity
- Novel hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and derivatives of 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone have been synthesized and shown to possess moderate to good antimycobacterial activity against Mycobacterium tuberculosis (Ponnuchamy, Kanchithalaivan, Kumar, Ali, & Choon, 2014).
Antimicrobial and Antifungal Activity
- A range of tetrazole derivatives related to 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone have been synthesized, and some display potent anticandidal agents with weak cytotoxicities (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014).
Synthesis of Biologically Active Compounds
- Various biologically active derivatives, such as bipyridine and thiazolidinones, have been synthesized using methods involving the reaction of related compounds with different reagents. These derivatives show promising antibacterial and antifungal activity, highlighting their potential in pharmaceutical applications (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-6(5-1-2-5)4-15-9-10-7(13)3-8(14)11-9/h3,5H,1-2,4H2,(H2,10,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZGIVDYHUEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351379 |
Source


|
| Record name | 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone | |
CAS RN |
337488-30-9 |
Source


|
| Record name | 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



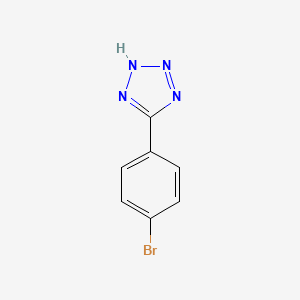
![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)
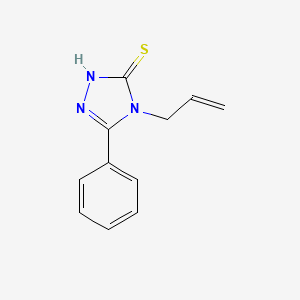
![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)
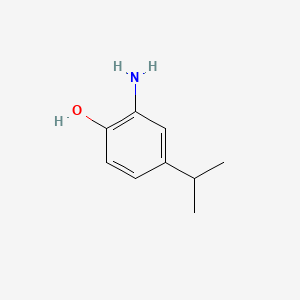
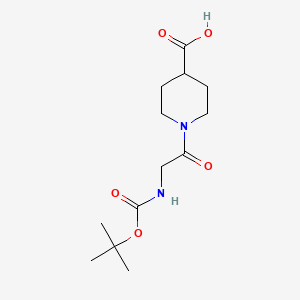
![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)
